Pitavastatin-d5 Sodium Salt is a stable isotope-labeled derivative of Pitavastatin, a potent lipid-lowering agent classified as a hydroxymethylglutaryl-CoA reductase inhibitor. This compound is primarily utilized in pharmacological research and analytical chemistry to study the metabolism and pharmacokinetics of Pitavastatin. The sodium salt form enhances its solubility and stability, making it suitable for various scientific applications.
Pitavastatin-d5 Sodium Salt is derived from Pitavastatin, which is marketed under brand names such as Livalo and Zypitamag. It is synthesized for research purposes to provide insights into the drug's behavior in biological systems. The compound can be obtained from specialized chemical suppliers, including LGC Standards and MedChemExpress, where it is available in high-purity forms.
Pitavastatin-d5 Sodium Salt falls under several classifications:
The synthesis of Pitavastatin-d5 Sodium Salt generally involves isotopic labeling techniques that incorporate deuterium atoms into the Pitavastatin molecule. One common method reported in literature includes the use of the Wittig reaction to form the double bond in the structure while ensuring that deuterium is incorporated at specific sites to create the labeled compound.
The synthesis process typically requires careful control of reaction conditions to achieve high yields and purity. The use of deuterated solvents and reagents is crucial to ensure that the deuterium atoms are correctly incorporated into the final product. The process also involves purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired isotopically labeled compound from by-products and unreacted materials.
The molecular formula for Pitavastatin-d5 Sodium Salt is , with a molecular weight of 448.47 g/mol. The structure features multiple functional groups characteristic of statins, including a fluorophenyl moiety and a piperidine ring.
Pitavastatin-d5 Sodium Salt participates in various chemical reactions typical for statins, primarily involving inhibition of hydroxymethylglutaryl-CoA reductase. This inhibition leads to decreased cholesterol synthesis via the mevalonate pathway.
The mechanism involves competitive inhibition where Pitavastatin-d5 binds to the active site of hydroxymethylglutaryl-CoA reductase, preventing substrate access and subsequent conversion to mevalonate. This action results in reduced levels of low-density lipoprotein cholesterol in plasma.
Pitavastatin-d5 Sodium Salt functions through its active component, which inhibits hydroxymethylglutaryl-CoA reductase, an essential enzyme in cholesterol biosynthesis. By blocking this enzyme, Pitavastatin-d5 decreases cholesterol production in the liver, leading to an upregulation of low-density lipoprotein receptors on hepatocytes. This process enhances the clearance of low-density lipoprotein cholesterol from circulation.
Pitavastatin-d5 Sodium Salt has several scientific uses:
Pitavastatin-d5 sodium salt (chemical name: Sodium (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate-d5) incorporates five deuterium atoms at specific molecular positions. The deuterium labeling primarily targets the cyclopropyl ring’s methylene groups (–CH2– → –CD2–), with the fifth deuterium replacing the hydrogen at the bridgehead position [1] [3]. This site-selective deuteration is achieved through:
Table 1: Key Deuterium Sources for Pitavastatin-d5 Synthesis
Deuterating Agent | Target Position | Reaction Conditions | Isotopic Enrichment (%) |
---|---|---|---|
D2 (g) | Cyclopropyl ring | Pd/C, 60°C, 5 bar | 98.5–99.3 |
NaBD4 | Carbonyl reduction | Ethanol, 0°C, 1 h | 97.8–98.9 |
D2O (acidic) | Quinoline C-H positions | DCl, reflux, 24 h | 85–92 |
Positional labeling of pitavastatin-d5 focuses on metabolic stability and tracer utility. Deuterium placement at the cyclopropyl ring minimizes metabolic interference, as these positions resist cytochrome P450 (CYP)-mediated oxidation. This contrasts with labeling on the fluorophenyl or hydroxy acid moieties, which may alter pharmacological activity [4] [6]. Applications include:
Table 2: Mass Spectrometry Parameters for Pitavastatin-d5 in Tracer Studies
Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Application Context |
---|---|---|---|---|
Pitavastatin-d5 | 425.2 | 363.1 | Negative ESI | Human plasma quantification |
Pitavastatin lactone-d5 | 407.2 | 345.1 | Positive ESI | Metabolism studies |
Synthetic strategies for deuterated statins vary by core structure and deuterium placement. Pitavastatin-d5’s synthesis leverages late-stage deuteration to maximize isotopic purity and yield, contrasting with atorvastatin-d5 (deuteration on the fluorophenyl ring) and rosuvastatin-d6 (pyrimidine ring deuteration) [5] [6]. Key distinctions:
Critical impurities in pitavastatin-d5 synthesis include:
Table 3: Major Impurities in Pitavastatin-d5 Sodium Salt
Impurity | Structure | Origin | Control Method | Acceptance Limit |
---|---|---|---|---|
Pitavastatin-d4 | Cyclopropyl –CDH–CH2– | Incomplete deuteration | RP-HPLC | ≤0.5% |
5-Oxo pitavastatin-d5 | Carbonyl at C5 | Oxidation | Oxidative scavengers | ≤0.2% |
Pitavastatin lactone-d5 | Closed lactone ring | Dehydration | pH control (6.5–7.5) | ≤0.3% |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7